Home > Products > Screening Compounds P88623 > c-Met inhibitor 1
c-Met inhibitor 1 -

c-Met inhibitor 1

Catalog Number: EVT-253252
CAS Number:
Molecular Formula: C17H14N8S
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
c-Met inhibitor 1 is an inhibitor of the c-Met receptor signaling pathway useful for the treatment of cancer including gastric, glioblastoma, and pancreatic cancer.IC50 value:Target: c-MetMore details please refer to Patent WO 2012015677 A1.
Future Directions

While zgwatinib exhibited potent c-Met inhibition, its initial development faced challenges due to hERG inhibition and associated toxicity. [] Future research directions should focus on:

Overview

c-Met inhibitor 1, also referred to as 1D228, is a novel compound designed to target the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes including proliferation, survival, and migration. Dysregulation of c-Met signaling has been implicated in several cancers, making it an attractive target for therapeutic intervention. The development of c-Met inhibitors like 1D228 aims to provide effective treatment options for cancer patients exhibiting c-Met overexpression.

Source and Classification

The compound 1D228 is classified as a small molecule tyrosine kinase inhibitor. It has been synthesized through various chemical methods and has shown promising results in preclinical studies for its anti-tumor activity. The synthesis and characterization of this compound are documented in several studies, highlighting its potential as a therapeutic agent against c-Met-driven cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of c-Met inhibitor 1D228 involves several key steps:

  1. Coupling Reaction: The initial step involves the coupling of 3-acetylphenylboronic acid with 2-chloro-5-fluoropyrimidine using a palladium catalyst to form an intermediate compound.
  2. Substitution Reaction: The fluorine atom in the intermediate is substituted with N-methylpiperidine-4-methanol in the presence of sodium hydride.
  3. Chiral Alcohol Formation: A hydrogen transfer reaction using a chiral catalyst leads to the production of a chiral alcohol.
  4. Final Product Formation: The final step is a Mitsunobu reaction between the chiral alcohol and pyridazinone, yielding the target compound 1D228 .
Molecular Structure Analysis

Structure and Data

The molecular structure of c-Met inhibitor 1D228 can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The compound contains multiple functional groups that facilitate its interaction with the c-Met kinase active site.

  • Molecular Formula: C₁₄H₁₈ClF₁N₄O
  • Molecular Weight: Approximately 304.77 g/mol
  • Structural Features: The compound features a pyrazinone moiety that occupies the ATP-binding site of c-Met, allowing for competitive inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of c-Met inhibitor 1D228 can be analyzed through various assays:

  • Kinase Inhibition Assays: These assays measure the ability of 1D228 to inhibit c-Met phosphorylation in vitro, providing insights into its potency (IC50 values around 0.98 nM) compared to other inhibitors like Tepotinib .
  • Cell Viability Assays: Evaluating the impact of 1D228 on cancer cell lines helps determine its cytotoxic effects and mechanism of action .
Mechanism of Action

Process and Data

The mechanism by which c-Met inhibitor 1D228 exerts its effects involves:

  • Binding to the Active Site: The compound binds to the hinge region of the c-Met kinase, preventing ATP from accessing its binding site.
  • Inhibition of Phosphorylation: By blocking ATP binding, 1D228 effectively inhibits downstream signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth .
  • Cell Cycle Arrest: Treatment with 1D228 has been shown to induce G0/G1 phase arrest in cancer cells, further contributing to its anti-tumor effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

c-Met inhibitor 1D228 exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics are important for its bioavailability; formulations often include solvents like dimethyl sulfoxide for in vivo studies.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during treatment regimens.
  • Log P Value: Determining lipophilicity helps predict absorption and distribution within biological systems .
Applications

Scientific Uses

c-Met inhibitor 1D228 is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Its ability to inhibit c-Met signaling makes it a candidate for treating various cancers characterized by aberrant c-Met activation, such as gastric cancer.
  • Combination Therapies: Research is ongoing into combining 1D228 with other therapeutic agents to enhance anti-cancer efficacy while minimizing resistance development .
Introduction to c-Met Receptor Tyrosine Kinase and Oncogenic Signaling

The c-Met receptor tyrosine kinase, encoded by the MET proto-oncogene on chromosome 7q31, is a master regulator of cellular processes critical to development and tissue repair. Its dysregulation drives aggressive phenotypes in diverse solid tumors, positioning c-Met as a high-value therapeutic target. c-Met inhibitor 1 (C₁₇H₁₄N₈S; CAS 1357072-61-7) exemplifies a class of precision oncology agents designed to disrupt this pathway with high selectivity [1] [10].

Physiological Role of c-Met in Tissue Homeostasis and Embryogenesis

Under physiological conditions, c-Met activation occurs via paracrine binding of hepatocyte growth factor (HGF) secreted by mesenchymal cells. This HGF/c-Met axis initiates cascades essential for:

  • Embryogenesis: Orchestrating migration of skeletal muscle precursors and neural crest cells; MET or HGF knockout mice exhibit lethal defects in placental/liver development [3] [8].
  • Tissue Regeneration: Facilitating hepatocyte proliferation post-liver injury and keratinocyte migration in wound healing [3] [10].
  • Signal Transduction: Ligand binding induces c-Met homodimerization, autophosphorylation of tyrosine residues Y1234/Y1235 in the kinase domain, and Y1349/Y1356 in the C-terminal docking site. Phosphorylated Y1349/Y1356 recruits adaptor proteins (e.g., GRB2, GAB1), activating downstream effectors [2] [3]:
  • Ras/MAPK Pathway: Promotes proliferation via ERK activation.
  • PI3K/AKT Pathway: Enhances survival and inhibits apoptosis.
  • STAT3: Drives cell motility and invasion [2].

Key Structural Domains: Mature c-Met is a disulfide-linked α/β heterodimer. The extracellular region comprises a SEMA domain (HGF-binding), PSI domain (structural stability), and four IPT domains. Intracellularly, the juxtamembrane domain (JM) regulates receptor degradation, while the tyrosine kinase domain transmits signals [7] [8].

Pathological Activation Mechanisms in Malignancy

Oncogenic c-Met activation occurs through genetic alterations or ligand-dependent mechanisms, leading to constitutive signaling independent of HGF.

Gene Amplification, Overexpression, and Mutational Dysregulation

  • Amplification: Increased MET copy number elevates c-Met protein levels, observed in 5–20% of gastric, esophageal, and non-small cell lung cancers (NSCLC), correlating with poor prognosis [1] [7].
  • Exon 14 Skipping: Deletions in exon 14 (encoding the JM domain) prevent Y1003 phosphorylation. This disrupts CBL-mediated ubiquitination and receptor degradation, prolonging signaling. Present in 3–4% of NSCLC [7] [8].
  • Kinase Domain Mutations: Activating mutations (e.g., M1250T, Y1248H) enhance catalytic activity or impair autoinhibition, common in hereditary papillary renal carcinoma [4] [10].

Paracrine/Autocrine HGF/c-Met Axis Activation

  • Tumor-associated fibroblasts secrete HGF, stimulating c-Met on adjacent carcinoma cells (paracrine signaling).
  • Some tumors co-express HGF and c-Met, establishing autocrine loops that drive sustained proliferation and invasion (e.g., glioblastoma, sarcomas) [2] [10].

Table 1: Mechanisms of c-Met Dysregulation in Human Cancers

MechanismFrequencyKey Tumor TypesFunctional Consequence
Gene Amplification5–20%Gastric, NSCLC, EsophagealReceptor overexpression
Exon 14 Skipping3–4%NSCLC, SarcomasImpaired ubiquitin-mediated degradation
Activating Mutations10–20%Papillary Renal CarcinomaEnhanced kinase activity
Autocrine HGF Loops15–30%Glioblastoma, Breast CancerLigand-dependent constitutive signaling

c-Met as a Therapeutic Target in Solid Tumors

c-Met inhibitor 1 represents a class of ATP-competitive small molecules designed to suppress oncogenic c-Met signaling. Its development stems from three key observations:

  • Pathway Cross-Talk: c-Met cooperates with EGFR, HER2, and RON kinases, enabling resistance to therapies targeting these receptors [7] [10].
  • Metastasis Promotion: c-Met activation induces epithelial-mesenchymal transition (EMT), enhancing cell motility and dissemination [4] [8].
  • Tumor Microenvironment Effects: c-Met drives angiogenesis via VEGF upregulation and stromal interactions [3] [10].

Mechanism of c-Met Inhibitor 1

As a class I inhibitor, it binds the ATP pocket in a U-shaped conformation, hydrogen-bonding with Met1160 in the hinge region. This selectively inhibits phosphorylated (active) c-Met, suppressing kinase activity at nanomolar IC₅₀ [1] [9]. Preclinical data confirm its efficacy against c-Met-dependent gastric, glioblastoma, and pancreatic cancers [9].

Table 2: c-Met Inhibitors in Development

CompoundChemical ClassBinding ModeTumor Targets
c-Met inhibitor 1TriazolopyrazineClass I (U-shaped)Gastric, Glioblastoma
CrizotinibPyridine analogClass IINSCLC (ALK/ROS1/MET+)
CabozantinibQuinolineClass IIMedullary Thyroid, RCC
CapmatinibTriazinoneClass INSCLC (METex14)

Resistance Considerations

Despite high selectivity, resistance may arise via:

  • Secondary Mutations: Gatekeeper mutations (e.g., L1195V) sterically hinder inhibitor binding [7].
  • Alternative RTK Activation: Compensation via EGFR, HER3, or AXL signaling [8].
  • c-Met Nuclear Translocation: Membrane-bound c-Met traffics to the nucleus, activating pro-survival genes independent of kinase activity [7].

Properties

Product Name

c-Met inhibitor 1

IUPAC Name

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C17H14N8S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H14N8S/c1-23-10-12(8-18-23)15-5-6-16-19-20-17(25(16)22-15)26-13-3-4-14-11(7-13)9-24(2)21-14/h3-10H,1-2H3

InChI Key

JYXHZDNTBJUJNH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2

Synonyms

3-(2-methylindazol-5-yl)sulfanyl-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=CN(N=C5C=C4)C)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.